4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group. The piperazine ring is then synthesized and attached to the pyrimidine ring. Finally, the pyrazine ring is introduced to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases .
Industry
In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it a valuable component in the formulation of drugs and other industrial products .
Mechanism of Action
The mechanism of action of 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1-(2-Pyrimidyl)piperazine
Uniqueness
4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazine ring, a pyrimidine ring with a trifluoromethyl group, and a piperazine ring. This unique structure contributes to its diverse pharmacological activities and potential therapeutic applications .
Biological Activity
The compound 4-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H12F3N5O
- Molecular Weight : 303.26 g/mol
The presence of a trifluoromethyl group and a piperazine ring suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Recent studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to This compound have been evaluated for their activity against Mycobacterium tuberculosis. A series of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and tested, with some exhibiting low IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .
Compound | IC50 (μM) | IC90 (μM) |
---|---|---|
6a | 1.35 | 3.73 |
6e | 2.18 | 4.00 |
6h | 1.75 | 3.90 |
7e | 2.00 | 4.50 |
Cytotoxicity Studies
In assessing the safety profile of these compounds, cytotoxicity tests were performed on human embryonic kidney (HEK-293) cells. The results indicated that most active compounds were non-toxic, suggesting a favorable therapeutic index for further development .
The biological activity of This compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar pyrazine derivatives have been shown to inhibit key enzymes involved in nucleotide biosynthesis, which are critical for the growth and replication of bacterial pathogens .
- Binding Affinity : The compound's structural features allow it to interact with specific targets such as kinases and phosphodiesterases, potentially modulating their activity .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Study on Pyrazolo[3,4-b]pyridine Derivatives : This research focused on synthesizing C-4 substituted derivatives that exhibited moderate cytotoxicity against various tumor cell lines . The findings suggest that modifications at the C-4 position can enhance biological activity.
- HDAC Inhibitors Development : A series of class-I selective HDAC inhibitors containing piperazine moieties demonstrated significant inhibitory activity against HDAC enzymes, indicating potential applications in cancer therapy .
Properties
IUPAC Name |
pyrazin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N6O/c15-14(16,17)11-7-12(21-9-20-11)22-3-5-23(6-4-22)13(24)10-8-18-1-2-19-10/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZVSYYBUBOWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.